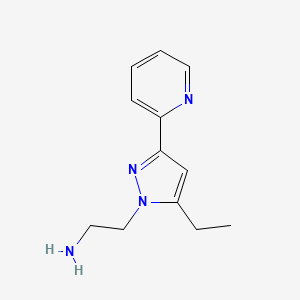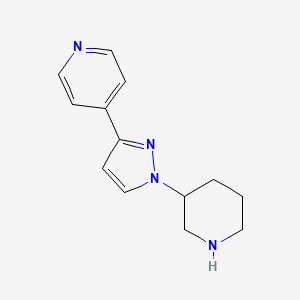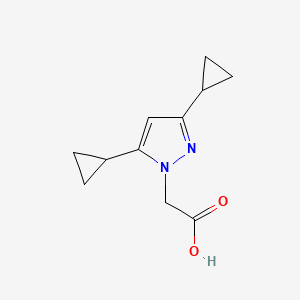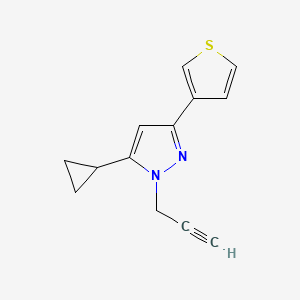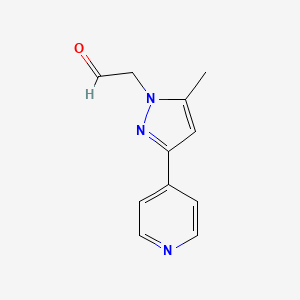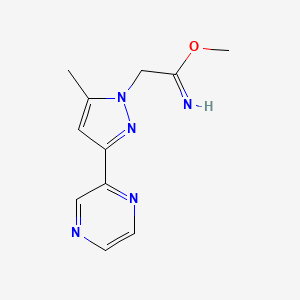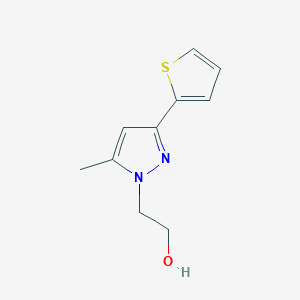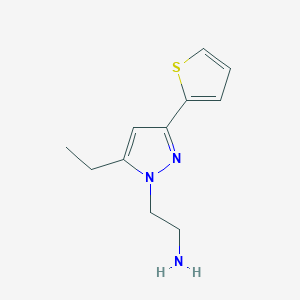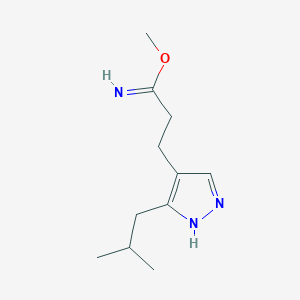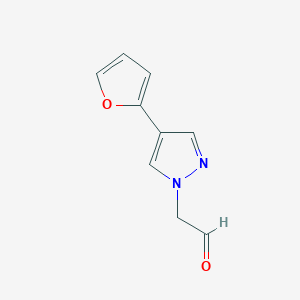
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions with furan derivatives. For instance, furfural, a derivative of furan, can be manufactured industrially by hydrogenation . Aldol condensation reactions between furfural and various ketones have also been studied .
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For instance, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes . They can also undergo aldol condensation reactions with ketones .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde and its derivatives have been explored in various scientific research contexts, with a focus on their synthesis, characterization, and potential applications. A study reported the synthesis of heteroaryl pyrazole derivatives, including 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, and their subsequent reaction with chitosan to form Schiff bases. These compounds were characterized through various analytical techniques, including solubility tests, elemental analysis, FTIR, 1H NMR analyses, thermogravimetric analysis, and X-ray diffraction (XRD) (Hamed et al., 2020).
Antimicrobial Activity
The antimicrobial activity of synthesized Schiff bases derived from the compound was evaluated against a range of gram-negative and gram-positive bacteria as well as fungi. The antimicrobial efficacy was found to be dependent on the specific Schiff base moiety, indicating the potential for tailored antimicrobial agents (Hamed et al., 2020).
Catalytic and Antioxidant Properties
Another study focused on the catalytic synthesis of novel chalcone derivatives incorporating the furan moiety, demonstrating their potential as potent antioxidant agents. These compounds were synthesized using 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde as a precursor. The antioxidant activity was confirmed through in vitro assays and supported by molecular docking, ADMET, QSAR, and bioactivity studies, indicating good correlation with in vitro antioxidant results (Prabakaran et al., 2021).
Reaction Studies and Derivative Synthesis
Research on the synthesis and reactions of new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus has been conducted. This involved the Vilsmeier formylation of specific precursors to yield compounds that were then reacted with C- and N-nucleophiles to afford various derivatives. These compounds were characterized using IR, ¹H-NMR/¹³C-NMR, and mass spectral studies, and some showed promising antimicrobial effects against tested bacteria and fungi (El-Wahab et al., 2011).
Zukünftige Richtungen
The future directions for “2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed for their potential in large-scale manufacture .
Eigenschaften
IUPAC Name |
2-[4-(furan-2-yl)pyrazol-1-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-4-3-11-7-8(6-10-11)9-2-1-5-13-9/h1-2,4-7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKHBVVGWHELBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



